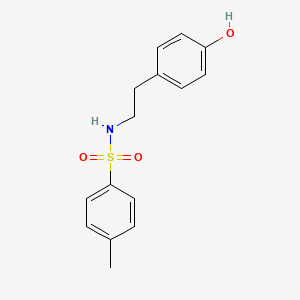![molecular formula C8H9NO2 B14247104 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane CAS No. 349490-91-1](/img/structure/B14247104.png)
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of tricyclo[2.2.1.0~2,6~]heptane derivatives under controlled conditions. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid, and the process is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro alcohols, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, participating in various chemical reactions that can modify biological molecules. The pathways involved often include redox reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane: A parent compound with a similar tricyclic structure but lacking the nitro group.
1,3,3-Trimethyltricyclo[2.2.1.0~2,6~]heptane: Another derivative with different substituents on the tricyclic framework.
Uniqueness
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
349490-91-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3-(nitromethylidene)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C8H9NO2/c10-9(11)3-7-4-1-5-6(2-4)8(5)7/h3-6,8H,1-2H2 |
Clave InChI |
ANYQHTIHZBVGPR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C1C3C2=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


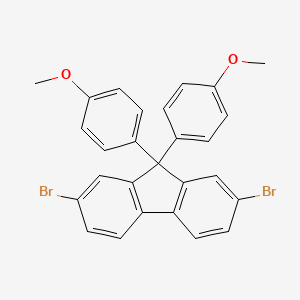
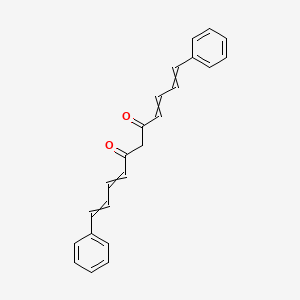
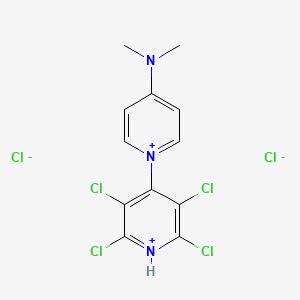
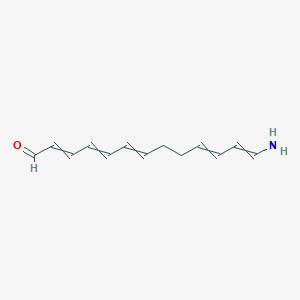
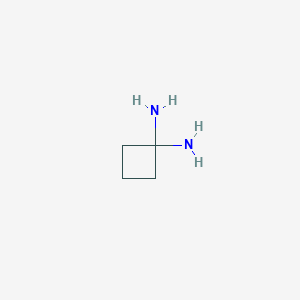
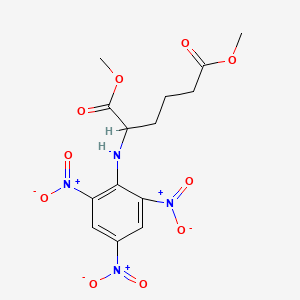
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
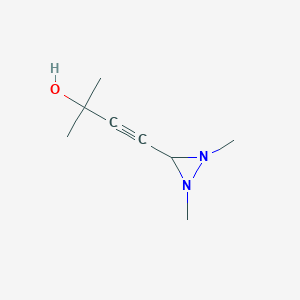
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
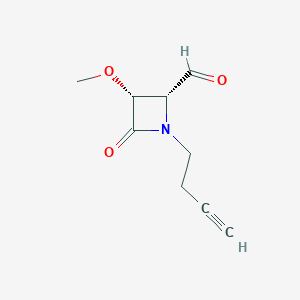
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
